molecular formula C14H15NS B11098020 2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline

2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B11098020
M. Wt: 229.34 g/mol
InChI Key: QBBBWCGUZKUCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound with the molecular formula C14H15NS It is a derivative of quinoline, featuring a thieno ring fused to the quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylquinoline with sulfur-containing reagents to introduce the thieno ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thieno rings .

Scientific Research Applications

2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline is unique due to the presence of both the thieno and quinoline rings, along with the trimethyl groups.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

2,4,6-trimethyl-2,3-dihydrothieno[3,2-c]quinoline

InChI

InChI=1S/C14H15NS/c1-8-5-4-6-11-13(8)15-10(3)12-7-9(2)16-14(11)12/h4-6,9H,7H2,1-3H3

InChI Key

QBBBWCGUZKUCMX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C3=CC=CC(=C3N=C2C)C

Origin of Product

United States

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